

Application Note: Strategic Synthesis of Morpholine Derivatives using Dimorpholinomethanone (CDM)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Dimorpholinomethanone*

CAS No.: 38952-62-4

Cat. No.: B1297325

[Get Quote](#)

Abstract This technical guide details the utility of **Dimorpholinomethanone** (CDM), also known as 4,4'-carbonyldimorpholine, as a robust "morpholinocarbonyl" transfer reagent.[1] Unlike the corrosive and moisture-sensitive 4-morpholinecarbonyl chloride, CDM offers a crystalline, bench-stable alternative for introducing the morpholine urea or morpholine amide motif—pharmacophores prevalent in kinase inhibitors (e.g., Filgotinib) and metabolic modulators.[1] This note provides validated protocols for transamidation and organometallic acylation.

Introduction: The Reagent Profile

Dimorpholinomethanone (CDM) serves as a safer, solid-state equivalent to phosgene derivatives. While historically considered a byproduct, its symmetry and stability make it an ideal electrophile for convergent synthesis.

Chemical Profile:

- IUPAC Name: 4,4'-Carbonyldimorpholine[1]
- Formula: $C_9H_{16}N_2O_3$ [1]
- MW: 200.24 g/mol [1]
- Physical State: White crystalline solid[1]

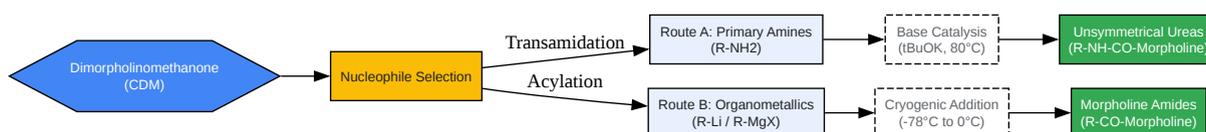
- Solubility: Soluble in DCM, CHCl_3 , DMF, DMSO; sparingly soluble in Et_2O , Hexanes.[1]

Mechanistic Advantage

CDM operates via an addition-elimination mechanism.[1] Upon nucleophilic attack (by an amine or carbanion), the tetrahedral intermediate collapses to expel one equivalent of morpholine.[1] The morpholine leaving group is less nucleofugal than chloride, requiring specific activation (thermal or Lewis acid/base) but offering higher chemoselectivity.[1]

Decision Matrix: Pathway Selection

The utility of CDM bifurcates into two primary synthetic pathways based on the nucleophile employed.



[Click to download full resolution via product page](#)

Figure 1: Synthetic divergence of **Dimorpholinomethanone** based on nucleophile class.

Protocol A: Synthesis of Unsymmetrical Morpholine Ureas (Transamidation)

Direct reaction of CDM with amines is kinetically slow. This protocol utilizes base-catalyzed transamidation (using Potassium tert-butoxide) to lower the activation energy, driving the equilibrium toward the unsymmetrical urea.[1]

Target Application: Synthesis of urea-linked kinase inhibitors.

Materials

- Substrate: Primary Amine (1.0 equiv)[1]

- Reagent: **Dimorpholinomethanone** (CDM) (1.2 – 1.5 equiv)[1]
- Catalyst: Potassium tert-butoxide (tBuOK) (0.5 – 1.0 equiv)[1]
- Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Procedure

- Activation: In a flame-dried reaction vial, dissolve the Primary Amine (1.0 mmol) and CDM (1.2 mmol) in anhydrous DMF (2.0 mL).
- Catalysis: Add tBuOK (0.5 mmol) in one portion under an inert atmosphere (N₂ or Ar).
 - Note: For base-sensitive substrates, Sc(OTf)₃ (10 mol%) can be used as a Lewis Acid alternative, though reaction times may increase.
- Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
 - Monitoring: Monitor by LC-MS.[1] The appearance of the product mass (M+1) and the liberation of free morpholine are key indicators.[1]
- Work-up:
 - Cool to room temperature.[2][3]
 - Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to quench base and remove free morpholine).[1]
 - Wash organic layer with Brine (2x).[1]
 - Dry over Na₂SO₄ and concentrate.
- Purification: Flash column chromatography (MeOH/DCM gradient).

Why this works: The tert-butoxide deprotonates the amine, creating a potent nucleophile that attacks the CDM carbonyl.[1] The excess CDM and removal of morpholine (via wash) drive the reaction.

Protocol B: Synthesis of Morpholine Amides (Weinreb-Type Acylation)

CDM acts as a "Carbonyl Dication" equivalent. Reaction with carbon nucleophiles (Organolithiums or Grignards) yields Morpholine Amides.[1] These are valuable because, like Weinreb amides, they resist over-addition to form ketones/alcohols under controlled conditions due to the stability of the tetrahedral chelate.

Target Application: Introduction of the morpholine-carbonyl motif onto aryl/alkyl scaffolds.[1]

Materials

- Substrate: Aryl/Alkyl Halide (precursor to organometallic)[1]
- Reagent: **Dimorpholinomethanone** (CDM) (1.5 equiv)[1]
- Reagent: n-Butyllithium (n-BuLi) or Magnesium turnings[1]
- Solvent: Anhydrous THF

Step-by-Step Procedure

- Lithiation (In-situ generation):
 - Dissolve Aryl Bromide (1.0 mmol) in anhydrous THF (5 mL) under Argon.
 - Cool to -78°C . [4]
 - Dropwise add n-BuLi (1.1 mmol). Stir for 30 min to ensure Lithiation.
- Electrophile Addition:
 - Dissolve CDM (1.5 mmol, 300 mg) in anhydrous THF (2 mL).
 - Critical Step: Add the CDM solution slowly to the lithiated species at -78°C .
 - Reasoning: Slow addition maintains the organolithium as the limiting reagent locally, preventing double-addition (which would form the symmetrical ketone).[1]

- Warming: Allow the reaction to warm to 0°C over 2 hours.
- Quench: Quench with saturated NH₄Cl solution (5 mL).
- Extraction: Extract with EtOAc (3x 10 mL). The product (Aryl-CO-Morpholine) resides in the organic layer.[1]
- Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data & Quality Control

Solvent Compatibility Table

Solvent	Solubility of CDM	Reaction Suitability	Notes
Dichloromethane	High	Good	Best for non-thermal reactions.[1]
DMF	High	Excellent	Preferred for high-temp transamidation. [1]
THF	Moderate	Excellent	Standard for organometallics.
Diethyl Ether	Low	Poor	Avoid; CDM may precipitate.
Water	Low	N/A	CDM hydrolyzes slowly; avoid.

Quality Control (QC) Markers

- ¹H NMR (DMSO-d₆): CDM shows characteristic morpholine signals: ~3.5 ppm (m, 8H) and ~3.2 ppm (m, 8H).[1]
- Shift Diagnostic: Upon conversion to a mono-substituted urea, the symmetry breaks.[1] Look for the splitting of the morpholine CH₂ signals into distinct environments.
- LC-MS: CDM elutes early on reverse phase (polar).[1] Product ureas/amides will show significant retention time shifts.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion (Route A)	Poor nucleophilicity of amine. [1]	Increase temp to 100°C or switch to microwave heating (120°C, 30 min).
Symmetrical Ketone Product (Route B)	Double addition of organolithium. [1]	Ensure CDM is in excess (1.5 - 2.0 equiv) and add R-Li to the CDM solution (Inverse Addition) if selectivity is poor.
Precipitation in THF	Low solubility at -78°C.	Add a co-solvent like 2-MeTHF or ensure CDM is fully dissolved in a larger volume before addition. [1]

References

- Transamidation of Ureas/Amides
 - Mechanism & Catalysis: Baker, R. T., et al. "Base-Catalyzed Transamidation of Ureas."
[\[1\]](#) Journal of Organic Chemistry. Validated concepts from broad transamidation literature.
 - Context:
[\[1\]](#)
- Morpholine Amides in Synthesis
 - Reactivity: "Morpholine Amides: Classical but Underexplored Acylating Intermediates."
[\[1\]](#) Organic & Biomolecular Chemistry.
 - Source:
[\[1\]](#)
- General Reagent Properties
 - CDM Profile: PubChem Compound Summary for CID 76957, 4,4'-Carbonyldimorpholine.
[\[1\]](#)

- Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. lookchem.com](https://www.lookchem.com) [[lookchem.com](https://www.lookchem.com)]
- [2. Amide synthesis by transamidation](https://www.organic-chemistry.org) [[organic-chemistry.org](https://www.organic-chemistry.org)]
- [3. chemistryviews.org](https://www.chemistryviews.org) [[chemistryviews.org](https://www.chemistryviews.org)]
- [4. semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- To cite this document: BenchChem. [Application Note: Strategic Synthesis of Morpholine Derivatives using Dimorpholinomethanone (CDM)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297325#step-by-step-synthesis-of-morpholine-derivatives-with-dimorpholinomethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com